

Binankadsurin A: A Technical Overview of its Discovery, Natural Source, and Biological Significance

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Compound of Interest

Compound Name: *Binankadsurin A*

Cat. No.: *B15592903*

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Abstract

Binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of **Binankadsurin A**, its natural source, and the available data on its biological relevance. While information on the specific biological activities of **Binankadsurin A** remains limited in publicly accessible literature, this document consolidates the existing knowledge on its isolation and the significant antiviral properties of its closely related derivatives. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a large and structurally diverse class of phenylpropanoid dimers that are widely distributed in the plant kingdom. The dibenzocyclooctadiene scaffold, characteristic of **Binankadsurin A**, is of particular interest due to the significant biological activities exhibited by compounds possessing this core structure, including anti-tumor, anti-inflammatory, and antiviral effects. The genus *Kadsura*, belonging to the Schisandraceae family, is a rich source of these

bioactive lignans. This document focuses on **Binankadsurin A**, a member of this promising class of natural products.

Discovery and Natural Source

Binankadsurin A was first reported as a naturally occurring compound in 1990, isolated from the stems of *Kadsura longipedunculata*. It was identified as a hydrolysis product of angeloyl**binankadsurin A**, which had been previously isolated from *Kadsura japonica*. The 1990 study marked the first isolation of **Binankadsurin A** from a natural source.

The plant source, *Kadsura longipedunculata* Finet & Gagnep., is a woody vine native to China and has a history of use in traditional medicine for treating various ailments, including rheumatoid arthritis and gastrointestinal disorders. Phytochemical investigations of this plant have revealed a wealth of structurally diverse lignans and triterpenoids.

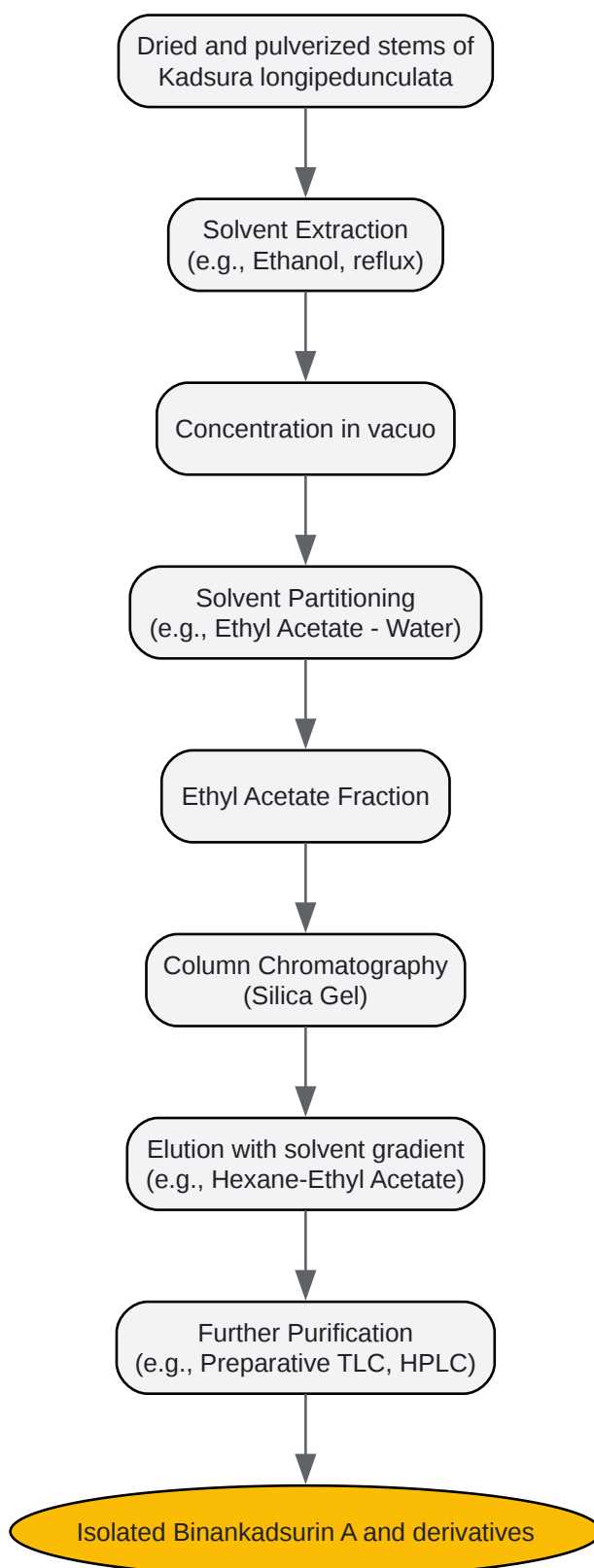
Physicochemical Properties

The fundamental physicochemical properties of **Binankadsurin A** are summarized in the table below. This data is crucial for its identification, characterization, and for designing further experimental studies.

Property	Value
Molecular Formula	C ₂₂ H ₂₆ O ₇
Molecular Weight	402.44 g/mol
IUPAC Name	(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 ² , ⁷ .0 ¹⁴ , ¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol
Compound Type	Dibenzocyclooctadiene Lignan

Experimental Protocols: Isolation of Lignans from *Kadsura longipedunculata*

While the full, detailed experimental protocol from the original 1990 publication is not available, a general methodology for the isolation of lignans from the stems of *Kadsura longipedunculata* can be reconstructed based on subsequent studies on related compounds from the same plant. The following workflow represents a typical isolation procedure.



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Caption: Generalized workflow for the isolation of lignans from *Kadsura longipedunculata*.

Methodology Details:

- **Plant Material Preparation:** The stems of *Kadsura longipedunculata* are collected, dried, and pulverized to increase the surface area for efficient extraction.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol, typically under reflux conditions to enhance extraction efficiency.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
- **Solvent Partitioning:** The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The lignans, being moderately polar, preferentially partition into the ethyl acetate layer.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography over a stationary phase like silica gel.
- **Gradient Elution:** A solvent gradient, commonly a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Fractions are collected systematically.
- **Purification:** Fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. These may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
- **Structure Elucidation:** The structure of the isolated compounds is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.

Biological Activity

Currently, there is a lack of specific biological activity data for **Binankadsurin A** in the accessible scientific literature. However, several of its acylated derivatives have been isolated

and evaluated for their antiviral properties. This suggests that the core **Binankadsurin A** scaffold is a promising starting point for the development of new therapeutic agents.

Anti-HIV Activity of Binankadsurin A Derivatives

Several acylated derivatives of **Binankadsurin A**, isolated from *Kadsura longipedunculata*, have been screened for their inhibitory activity against HIV-1 protease. The table below summarizes the reported in vitro data.

Compound	IC ₅₀ (µg/mL)
Acetyl-binankadsurin A	>100

IC₅₀: Half-maximal inhibitory concentration.

The data indicates that Acetyl-**binankadsurin A** possesses weak inhibitory activity against HIV-1 protease. Further investigation into other derivatives and modifications of the core structure may lead to the discovery of more potent inhibitors.

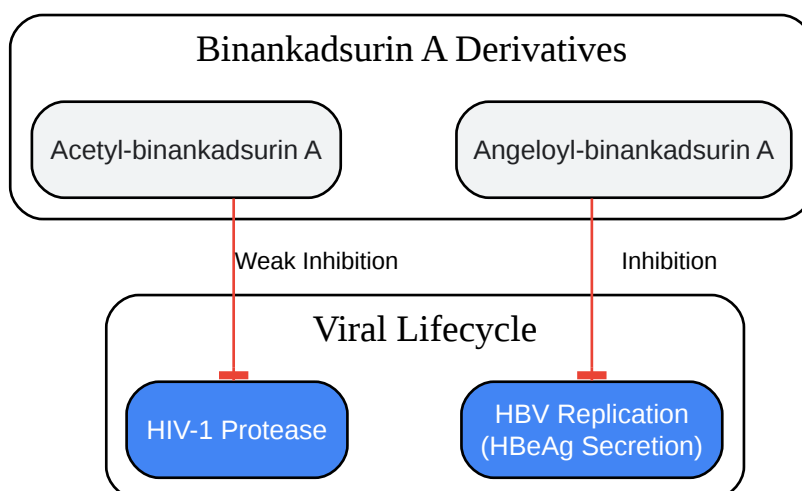
Anti-Hepatitis B Virus (HBV) Activity of Binankadsurin A Derivatives

Angeloyl-**binankadsurin A** has been reported to exhibit anti-HBV activity. The available data from in vitro studies is presented below.

Compound	Target	Inhibition (%)	IC ₅₀ (µg/mL)
Angeloyl-binankadsurin A	HBeAg Secretion	51.85	48.0

HBeAg: Hepatitis B e-antigen.

This finding is significant as it points towards the potential of the **Binankadsurin A** scaffold in the development of novel anti-HBV agents.



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Caption: Inhibitory activities of **Binankadsurin A** derivatives on viral targets.

Conclusion and Future Perspectives

Binankadsurin A, a dibenzocyclooctadiene lignan from *Kadsura longipedunculata*, represents a valuable natural product scaffold. While direct biological activity data for the parent compound is not yet widely available, its acylated derivatives have demonstrated notable antiviral activities against HIV-1 and HBV. This underscores the potential of **Binankadsurin A** as a lead compound for the development of novel antiviral drugs.

Future research should focus on the following areas:

- **Total Synthesis:** The development of a total synthesis for **Binankadsurin A** would provide a reliable source of the compound for extensive biological evaluation and the generation of a library of analogues.
- **Biological Screening:** A comprehensive biological screening of pure **Binankadsurin A** against a wide range of therapeutic targets is warranted to uncover its full pharmacological potential.
- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of the **Binankadsurin A** core structure will be crucial for elucidating the key structural features required for potent and selective biological activity.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and pharmacology of **Binankadsurin A** and related lignans. The information compiled herein highlights the importance of continued research into natural products for the discovery of new therapeutic agents.

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